(Diphenylphosphoryl)methanol
Overview
Description
(Diphenylphosphoryl)methanol is a chemical compound with the molecular formula C13H13O2P . It has a molecular weight of 232.21500 . The compound is used in various chemical reactions .
Synthesis Analysis
The synthesis of (Diphenylphosphoryl)methanol involves several steps. One method involves the reaction of formaldehyde with chlorodiphenylphosphine to yield (Diphenylphosphoryl)methanol . Another method involves the reaction of formaldehyde with diphenylphosphine .Molecular Structure Analysis
The molecular structure of (Diphenylphosphoryl)methanol consists of 13 carbon atoms, 13 hydrogen atoms, 2 oxygen atoms, and 1 phosphorus atom . The exact mass of the molecule is 232.06500 .Scientific Research Applications
Mitsunobu Reaction
- Scientific Field: Organic Chemistry .
- Application Summary: The Mitsunobu reaction is a popular organic synthesis method, which has been widely used since its inception about fifty years ago . It involves the dehydrative coupling of a primary or secondary alcohol to a pronucleophile, mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .
- Methods of Application: In the Mitsunobu reaction, a wide range of pronucleophiles can participate. Suitable pronucleophiles include (thio)carboxylic acids, (thio)phenols, imides and sulfonamides, permitting the formation of C–O, C–S and C–N bonds .
- Results or Outcomes: The Mitsunobu reaction has been applied to the synthesis of pharmaceuticals and their precursors .
Methanol Production
- Scientific Field: Microbiology and Biotechnology .
- Application Summary: Methanol, the simplest aliphatic molecule of the alcohol family, finds a diverse range of applications as an industrial solvent, a precursor for producing other chemicals (e.g., dimethyl ether, acetic acid and formaldehyde), and a potential fuel .
- Methods of Application: Methanotrophic microorganisms are being explored as a biological alternative for methanol production, under milder process conditions, bypassing the requirement for chemical catalysts, and without imposing any adverse environmental impact .
- Results or Outcomes: Methanotrophs possess inherent metabolic pathways for methanol production via biological methane oxidation or carbon dioxide reduction, thus offering a surplus advantage pertaining to the sequestration of two major greenhouse gases .
Synthesis of Peptides
- Scientific Field: Biochemistry .
- Application Summary: Diphenylphosphoryl azide (DPPA) is used as a reagent for the synthesis of peptides . This involves its reactions with carboxylic acids leading to either the urethane or the amide .
- Methods of Application: DPPA reacts with amines giving the corresponding phosphoramidates . It appears that formation of the amide similarly involves the intermediate anhydride, followed by nucleophilic substitution by the amine .
- Results or Outcomes: This method is particularly valuable since it works with carboxylic acids which fail to undergo the Schmidt reaction .
Fuel and Industrial Solvent
- Scientific Field: Energy and Industrial Chemistry .
- Application Summary: Methanol, the simplest aliphatic molecule of the alcohol family, is used globally in many innovative applications to meet our growing energy demand . It is used as an industrial solvent, a precursor for producing other chemicals, and a potential fuel .
- Methods of Application: Methanol is used to fuel cars and trucks, marine vessels, boilers, cookstoves, and kilns, among an increasing list of market applications .
- Results or Outcomes: The use of methanol as a fuel and industrial solvent helps meet the growing energy demand globally .
Future Directions
properties
IUPAC Name |
diphenylphosphorylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O2P/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLPWSVZTYOGDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345986 | |
Record name | (Diphenylphosphoryl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Diphenylphosphoryl)methanol | |
CAS RN |
884-74-2 | |
Record name | (Diphenylphosphoryl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (DIPHENYLPHOSPHORYL)METHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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